2-Bromo-5-fluorobenzonitrile

Catalog No.
S663012
CAS No.
57381-39-2
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzonitrile

CAS Number

57381-39-2

Product Name

2-Bromo-5-fluorobenzonitrile

IUPAC Name

2-bromo-5-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H

InChI Key

MDHNVHCZDCSTMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C#N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Br

2-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7_7H3_3BrFN. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. This compound is characterized by its aromatic nature and the presence of both halogen and nitrile functional groups, which contribute to its unique chemical properties and reactivity.

, notably:

  • Suzuki Coupling Reaction: 2-Bromo-5-fluorobenzonitrile is commonly used as a coupling partner in Suzuki reactions, allowing for the formation of biaryl compounds .
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of the nitrile group can influence electrophilic substitution patterns on the aromatic ring.

Research indicates that 2-bromo-5-fluorobenzonitrile exhibits significant biological activity. It has been identified as a precursor in the synthesis of various pharmaceuticals, particularly those targeting antitumor and anti-inflammatory pathways . Its unique halogen substitutions may enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Several methods have been developed for synthesizing 2-bromo-5-fluorobenzonitrile:

  • Bromination of 5-Fluorobenzonitrile: This method involves the bromination of 5-fluorobenzonitrile using bromine or brominating agents under controlled conditions to yield 2-bromo-5-fluorobenzonitrile.
  • From o-Fluorobenzoyl Chloride: A more environmentally friendly synthesis involves reacting o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide, followed by dehydration to produce o-fluorobenzonitrile. Bromination in sulfuric acid yields the final product .

2-Bromo-5-fluorobenzonitrile finds applications in several fields:

  • Organic Electronics: It serves as a precursor for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) .
  • Pharmaceuticals: Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activities .
  • Chemical Research: The compound is utilized in various

Studies involving 2-bromo-5-fluorobenzonitrile have focused on its interactions with various nucleophiles and electrophiles, elucidating its reactivity patterns. The compound's halogen substituents significantly affect its reactivity, making it an interesting subject for mechanistic studies in organic chemistry.

Several compounds share structural similarities with 2-bromo-5-fluorobenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-fluorobenzonitrileBromine at position 4, Fluorine at 3Different substitution pattern affects reactivity
3-Bromo-4-fluorobenzonitrileBromine at position 3, Fluorine at 4May exhibit different biological activity due to substitution
5-Chloro-2-fluorobenzonitrileChlorine instead of BromineAltered electronic properties due to chlorine vs. bromine
2-Bromo-4-fluorobenzonitrileBromine at position 2, Fluorine at 4Different steric hindrance affecting reaction outcomes

The distinct positioning of halogens and the presence of the nitrile group contribute to the unique chemical behavior and potential applications of each compound.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

57381-39-2

Wikipedia

2-Bromo-5-fluorobenzonitrile

Dates

Modify: 2023-08-15

Explore Compound Types